

6-Methylpyrazine-2-carbaldehyde basic properties

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Compound of Interest

Compound Name: 6-Methylpyrazine-2-carbaldehyde

CAS No.: 116758-01-1

Cat. No.: B037811

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An In-depth Technical Guide to **6-Methylpyrazine-2-carbaldehyde**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **6-Methylpyrazine-2-carbaldehyde** (CAS No. 116758-01-1), a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. While publicly available experimental data on the specific physicochemical and spectroscopic properties of this compound are limited, this document synthesizes information from analogous structures and relevant patent literature to provide a robust working guide for researchers, scientists, and drug development professionals. We present detailed, field-proven synthetic protocols, discuss expected analytical characterizations, explore its reactivity, and highlight its applications as a key intermediate in the development of novel therapeutics.

Core Molecular Identity and Physicochemical Properties

6-Methylpyrazine-2-carbaldehyde is an aromatic aldehyde built upon a pyrazine scaffold. The pyrazine ring, a diazine containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, imparting desirable pharmacokinetic properties and serving as a versatile anchor for molecular elaboration. The presence of both an electron-donating methyl group and an electron-withdrawing aldehyde group on the same ring creates a unique electronic profile that dictates its reactivity.

Due to a scarcity of published experimental data for **6-Methylpyrazine-2-carbaldehyde**, the physical properties of closely related analogues are presented to provide an estimated profile. The analogous pyridine compound, 6-Methyl-2-pyridinecarboxaldehyde, is a low-melting crystalline solid (m.p. 31-33 °C)[1][2]. Conversely, the parent pyrazine-2-carbaldehyde is a liquid[3]. It is therefore reasonable to predict that **6-Methylpyrazine-2-carbaldehyde** is either a low-melting solid or a high-boiling liquid at room temperature. Standard handling recommends refrigerated storage under an inert atmosphere to prevent oxidation and degradation[4].

Table 1: Core Properties and Identifiers of **6-Methylpyrazine-2-carbaldehyde**

Property	Value	Source(s)
IUPAC Name	6-methylpyrazine-2-carbaldehyde	N/A
CAS Number	116758-01-1	[4]
Molecular Formula	C ₆ H ₆ N ₂ O	[4]
Molecular Weight	122.13 g/mol	[4]
Predicted Physical State	Low-melting solid or liquid	Inferred from[1][2][3]
Storage Conditions	2-8°C, under inert gas	[4]

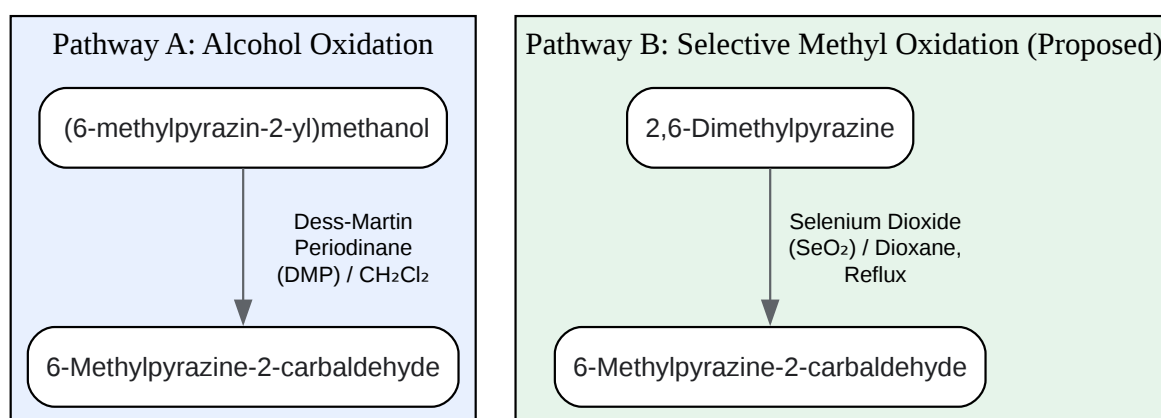
Synthesis Methodologies and Experimental Protocols

The synthesis of **6-Methylpyrazine-2-carbaldehyde** can be approached from two primary precursors: 2,6-dimethylpyrazine or (6-methylpyrazin-2-yl)methanol. The former requires

selective oxidation of one methyl group, while the latter involves a straightforward oxidation of a primary alcohol.

Synthetic Pathway Overview

The following diagram illustrates two reliable pathways for the laboratory-scale synthesis of the title compound. Pathway A represents the oxidation of the corresponding alcohol, a mild and high-yielding method. Pathway B outlines the direct, selective oxidation of one methyl group from the more accessible starting material, 2,6-dimethylpyrazine.



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Caption: Synthetic routes to **6-Methylpyrazine-2-carbaldehyde**.

Protocol 1: Oxidation of (6-methylpyrazin-2-yl)methanol (Field-Validated)

This protocol is adapted from established patent literature and utilizes the Dess-Martin periodinane (DMP) oxidant.[4] DMP is favored for its mild reaction conditions, which are ideal for synthesizing aldehydes from primary alcohols without over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like permanganate or dichromate.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of (6-methylpyrazin-2-yl)methanol (1.0 eq, e.g., 1.50 g, 12.1 mmol) in dichloromethane (CH_2Cl_2 , ~8 mL/mmol), cool the mixture to $-15\text{ }^\circ\text{C}$ using an appropriate cooling bath (e.g., salt-ice).
- **Addition of Oxidant:** Add Dess-Martin periodinane (1.5 eq, e.g., 7.70 g, 18.1 mmol) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.
- **Reaction Monitoring:** Stir the reaction mixture at $-15\text{ }^\circ\text{C}$ for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane), visualizing the consumption of the starting alcohol and the appearance of the more nonpolar aldehyde product.
- **Workup:** Upon completion, quench the reaction by the addition of deionized water (~30 mL).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **6-Methylpyrazine-2-carbaldehyde**. Further purification can be achieved via silica gel chromatography if necessary.

Protocol 2: Selective Oxidation of 2,6-Dimethylpyrazine (Proposed)

This proposed protocol is based on the Riley oxidation, a classic method for the oxidation of active methylene or methyl groups adjacent to a π -system using selenium dioxide (SeO_2).^[5] This method is often effective for heterocyclic systems. The causality for this choice rests on SeO_2 's known selectivity for activated C-H bonds, which should favor oxidation of a methyl group on the electron-deficient pyrazine ring over alkyl C-H bonds.

Step-by-Step Methodology:

- **Reaction Setup:** In a fume hood (Caution: Selenium compounds are toxic), equip a round-bottom flask with a reflux condenser. Add 2,6-dimethylpyrazine (1.0 eq), selenium dioxide (1.1 eq), and a solvent such as 1,4-dioxane containing a small amount of water (e.g., 95:5 dioxane:water).

- **Reaction Conditions:** Heat the mixture to reflux (~101 °C) and maintain for 4-8 hours, or until TLC indicates consumption of the starting material.
- **Workup:** Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium.
- **Extraction:** Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate or CH₂Cl₂.
- **Purification:** Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to separate the desired mono-aldehyde from unreacted starting material and potential over-oxidation products (pyrazine-2,6-dicarbaldehyde).

Spectroscopic Characterization (Expected Profile)

As no public repositories contain the experimental spectra for **6-Methylpyrazine-2-carbaldehyde**, this section details the expected spectral characteristics based on fundamental principles and data from analogous compounds. These predictions serve as a benchmark for researchers to validate their synthetic products.

Table 2: Predicted Spectroscopic Data for **6-Methylpyrazine-2-carbaldehyde**

Technique	Expected Features
^1H NMR	δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO). δ ~8.8 ppm (s, 1H): Aromatic proton (H-3 or H-5). δ ~8.7 ppm (s, 1H): Aromatic proton (H-5 or H-3). δ ~2.8 ppm (s, 3H): Methyl protons (-CH ₃).
^{13}C NMR	δ ~192 ppm: Aldehyde carbonyl carbon (C=O). δ ~155-160 ppm: Aromatic carbon bearing the methyl group (C-6). δ ~150-155 ppm: Aromatic carbon bearing the aldehyde group (C-2). δ ~145-148 ppm: Aromatic CH carbons (C-3, C-5). δ ~22 ppm: Methyl carbon (-CH ₃).
FT-IR (cm ⁻¹)	~3050-3100: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch.~2820, ~2720: Aldehyde C-H stretch (Fermi doublet).~1710: Carbonyl (C=O) stretch for an aromatic aldehyde.~1400-1580: Pyrazine ring C=N and C=C stretching vibrations.
Mass Spec (EI)	m/z 122: Molecular ion peak [M] ⁺ .m/z 94: [M-CO] ⁺ fragment.m/z 93: [M-CHO] ⁺ fragment, likely the base peak.

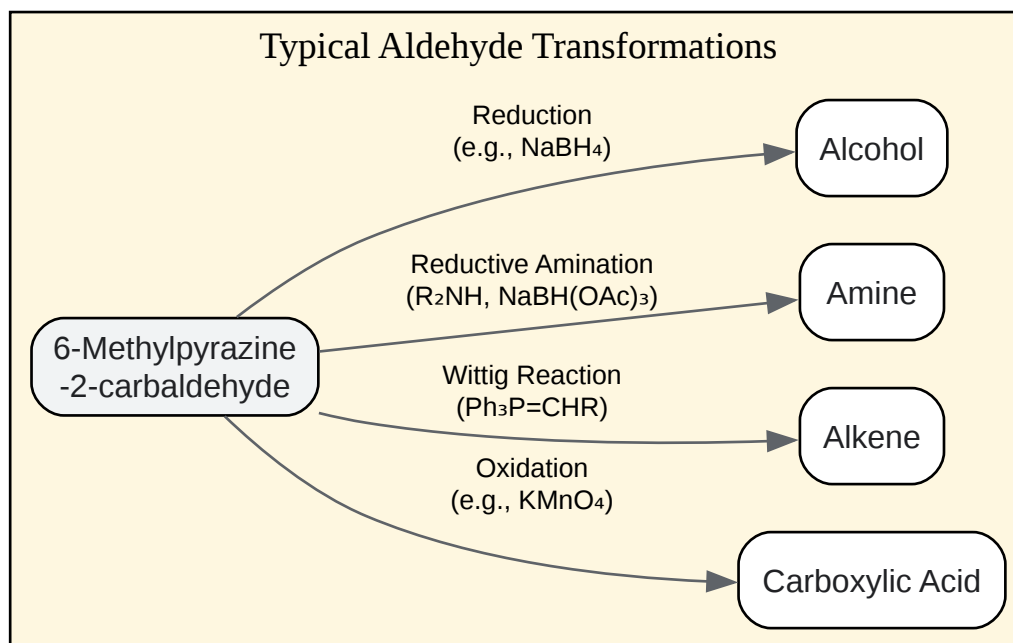
Justification: Predicted NMR shifts are extrapolated from data on 5-amino-N-phenylpyrazine-2-carboxamides and related structures where aromatic protons on similar pyrazine rings resonate between 8.5-9.0 ppm.[6][7] IR frequencies are based on standard values for aromatic aldehydes.[8] Mass spectrometry fragmentation patterns are based on typical behavior of aromatic aldehydes, involving the loss of the formyl group or carbon monoxide.[9][10]

Reactivity and Applications in Drug Development

The dual functionality of **6-Methylpyrazine-2-carbaldehyde** makes it a versatile intermediate. The aldehyde group is a reactive handle for a multitude of transformations, while the pyrazine core is a key pharmacophore.

Key Reactions of the Aldehyde Group

The aldehyde functionality can readily undergo several cornerstone reactions in organic synthesis, allowing for its elaboration into more complex molecular architectures.



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Caption: Common synthetic transformations of the aldehyde group.

Applications in Medicinal Chemistry

6-Methylpyrazine-2-carbaldehyde has been explicitly cited in patent literature as a key building block for the synthesis of advanced therapeutic agents.

- Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1): It serves as a precursor in the synthesis of isoxazolidine-derived inhibitors of RIPK1, a key mediator of necroptosis and inflammation. Its use in this context highlights its value in developing treatments for inflammatory and neurodegenerative diseases.[4]
- KRAS Inhibitors: The compound is used as a starting material in the creation of novel inhibitors targeting the KRAS oncogene, particularly for cancers driven by KRAS mutations. [11]

- Anti-Tubercular Agents: While specific derivatives of the 6-methyl isomer are not detailed, the isomeric 5-methylpyrazine scaffold is a well-established core in the design of anti-tubercular drugs, including the first-line drug Pyrazinamide. Derivatives of 5-methylpyrazine-2-carbohydrazide have shown remarkable activity against Mycobacterium tuberculosis, indicating the potential of the methyl-pyrazine carbaldehyde scaffold in this area.[4][12]

Safety and Handling

As a laboratory chemical, **6-Methylpyrazine-2-carbaldehyde** should be handled with appropriate care. While a specific safety data sheet is not widely available, data from analogous pyrazine aldehydes suggest the following hazards:

- Harmful if swallowed.
- Causes skin and eye irritation.
- May cause respiratory irritation.[3]

Recommended Handling Procedures:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid inhalation of vapors or dust.
- Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
- Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

6-Methylpyrazine-2-carbaldehyde stands as a valuable and reactive intermediate for advanced organic synthesis. Despite the limited availability of its specific characterization data, logical synthesis routes can be designed and executed. Its demonstrated utility in the construction of complex inhibitors for high-value drug targets like RIPK1 and KRAS

underscores its importance for the drug development community. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical building block in their research endeavors.

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